molecular formula C19H18N2O2 B2887087 3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 956508-54-6

3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid

Cat. No. B2887087
CAS RN: 956508-54-6
M. Wt: 306.365
InChI Key: NISVQGJFHYVQSN-UHFFFAOYSA-N
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Description

3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the pyrazole class of organic compounds. It is also known as 4-MPMC and is used in scientific research for various purposes.

Scientific Research Applications

Structural and Spectral Investigations

Research on pyrazole-4-carboxylic acid derivatives, closely related to the compound , has focused on combined experimental and theoretical studies. For instance, studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid involved characterizing the compound using NMR, Fourier transform infrared spectroscopy, thermo gravimetric analysis, and X-ray diffraction techniques. Density functional theory was applied for comparing experimental results with theoretical calculations, providing insights into the molecule's structural and spectral properties (Viveka et al., 2016).

Functionalization Reactions and Structural Studies

Studies on functionalization reactions involving pyrazole-3-carboxylic acid derivatives have been conducted, focusing on the reactions with various aminophenols and aminopyridines. These studies include the synthesis of novel compounds and analysis of their structures using NMR, IR, mass spectroscopy, and theoretical methods such as RHF/3-21G and RHF/6-31G methods (Yıldırım & Kandemirli, 2006), (Yıldırım et al., 2005).

Corrosion Inhibition in Petroleum Industry

In the petroleum industry, pyrazol derivatives, similar to the target compound, have been explored for their potential in corrosion inhibition. Research in this area includes green synthesis of these compounds and their application in mitigating corrosion in oil well stimulation processes. Experimental and theoretical approaches, such as electrochemical methods and density functional theory, are utilized to evaluate the effectiveness of these compounds in corrosion inhibition (Singh et al., 2020).

Nonlinear Optical Properties

Research has also been conducted on the nonlinear optical properties of pyrazole derivatives. Studies involve synthesizing novel compounds and evaluating their optical nonlinearity using techniques like UV-Vis and FT-IR spectroscopy. Such research provides insights into the potential applications of these compounds in optical limiting and other photonic applications (Chandrakantha et al., 2013).

Molecular Conformation and Hydrogen Bonding

Investigations into the molecular conformation and hydrogen bonding of pyrazole-3,4-dicarboxylate derivatives have been carried out, revealing complex hydrogen-bonded framework structures. These studies are crucial for understanding the molecular interactions and stability of these compounds (Asma et al., 2018).

Synthesis of Metal Coordination Polymers

Research in the field of coordination chemistry has involved the synthesis of metal coordination polymers using pyrazole-4-carboxylic acid derivatives. These studies focus on the structural diversity and potential applications of these polymers in areas such as catalysis and material science (Cheng et al., 2017).

properties

IUPAC Name

3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-13-3-7-15(8-4-13)11-21-12-17(19(22)23)18(20-21)16-9-5-14(2)6-10-16/h3-10,12H,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISVQGJFHYVQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=C(C=C3)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid

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